molecular formula C18H19ClN4 B10820034 5-Chloro-1-(phenylmethyl)-2-piperazin-1-ylbenzimidazole

5-Chloro-1-(phenylmethyl)-2-piperazin-1-ylbenzimidazole

Cat. No.: B10820034
M. Wt: 326.8 g/mol
InChI Key: RDAXAGXJSCEYLT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound 3 involves the construction of a benzimidazole core, which is a common scaffold in medicinal chemistry. The synthetic route typically includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The reaction conditions often involve heating the reactants in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid.

Industrial Production Methods: Industrial production of compound 3 would likely follow a similar synthetic route but on a larger scale. This would involve optimizing the reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Compound 3 undergoes various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include N-oxides, amino derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Compound 3 has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand the biological pathways and mechanisms of action of benzimidazole derivatives.

    Medicine: Its primary application is in the development of antimalarial drugs.

    Industry: It can be used in the production of pharmaceuticals and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of compound 3 involves its interaction with specific molecular targets in the malaria parasite. It is believed to inhibit the function of key enzymes involved in the parasite’s metabolic pathways, leading to the disruption of essential biological processes and ultimately causing the death of the parasite . The exact molecular targets and pathways are still under investigation, but the compound’s efficacy in preclinical studies is promising.

Comparison with Similar Compounds

  • Compound 55 [PMID: 29889526]
  • Compound 5 [PMID: 30894487]
  • Compound 1u [PMID: 30245402]

Comparison: Compared to these similar compounds, compound 3 stands out due to its higher potency and selectivity against the malaria parasite. Its benzimidazole core provides a unique structural framework that enhances its binding affinity to the target enzymes. Additionally, compound 3 has shown better pharmacokinetic properties, making it a more suitable candidate for further development as an antimalarial drug .

Properties

Molecular Formula

C18H19ClN4

Molecular Weight

326.8 g/mol

IUPAC Name

1-benzyl-5-chloro-2-piperazin-1-ylbenzimidazole

InChI

InChI=1S/C18H19ClN4/c19-15-6-7-17-16(12-15)21-18(22-10-8-20-9-11-22)23(17)13-14-4-2-1-3-5-14/h1-7,12,20H,8-11,13H2

InChI Key

RDAXAGXJSCEYLT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(N2CC4=CC=CC=C4)C=CC(=C3)Cl

Origin of Product

United States

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